4-(2,6-Dimethyl-pyrimidin-4-ylcarbamoyl)-butyric acid
Description
4-(2,6-Dimethyl-pyrimidin-4-ylcarbamoyl)-butyric acid is a synthetic organic compound characterized by a butyric acid backbone modified with a carbamoyl group linked to a 2,6-dimethylpyrimidine moiety. This structural configuration confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research. The compound’s pyrimidine ring may facilitate interactions with biological targets, such as enzymes or receptors, while the carboxylic acid group enhances solubility and bioavailability .
Properties
IUPAC Name |
5-[(2,6-dimethylpyrimidin-4-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-6-9(13-8(2)12-7)14-10(15)4-3-5-11(16)17/h6H,3-5H2,1-2H3,(H,16,17)(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOPNFTYACHXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethyl-pyrimidin-4-ylcarbamoyl)-butyric acid typically involves the reaction of 2,6-dimethylpyrimidine with butyric acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethyl-pyrimidin-4-ylcarbamoyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,6-Dimethyl-pyrimidin-4-ylcarbamoyl)-butyric acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethyl-pyrimidin-4-ylcarbamoyl)-butyric acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis of 4-(2,6-Dimethyl-pyrimidin-4-ylcarbamoyl)-butyric acid with analogous compounds highlights key differences in structure, activity, and applications. Below is a detailed comparison:
Structural Analog: Indole-3-butyric Acid (CAS 133-32-4)
Structural Differences :
- Indole-3-butyric acid (IBA) features an indole ring attached to a butyric acid chain, whereas the target compound substitutes the indole with a dimethylpyrimidine-carbamoyl group.
- Key Functional Groups : IBA lacks the carbamoyl linkage and pyrimidine ring present in the target compound .
Pyrimidine-Containing Analogues
Example: 2,4-Diamino-6-methylpyrimidine
- Structural Comparison : This compound retains the pyrimidine core but lacks the carbamoyl-butyric acid chain.
- Activity: Pyrimidine derivatives often act as kinase inhibitors or antifolates, but the absence of the carboxylic acid group in 2,4-diamino-6-methylpyrimidine reduces its solubility and target versatility compared to the target compound.
Carbamoyl-Substituted Acids
Example: N-(Pyridin-3-yl)carbamoyl Acetic Acid
- Structural Comparison : Replaces the pyrimidine ring with a pyridine group and shortens the carbon chain.
- Activity : Carbamoyl groups enhance hydrogen bonding, but the pyridine ring may alter target specificity compared to pyrimidine.
Research Findings and Limitations
- Pharmacological Potential: The pyrimidine-carbamoyl structure of this compound suggests utility in designing kinase inhibitors or antimicrobial agents, though peer-reviewed studies on its specific activity are lacking.
- Agrochemical Contrast : Unlike IBA , the compound’s lack of an indole ring likely precludes plant growth regulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
